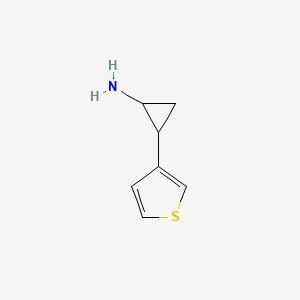

2-(Thiophen-3-yl)cyclopropan-1-amin

Übersicht

Beschreibung

2-(Thiophen-3-yl)cyclopropan-1-amine is a useful research compound. Its molecular formula is C7H9NS and its molecular weight is 139.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Thiophen-3-yl)cyclopropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiophen-3-yl)cyclopropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Anticancer Activity : Research indicates that derivatives of thiophene compounds may possess anticancer properties. Studies have shown that compounds similar to 2-(Thiophen-3-yl)cyclopropan-1-amine can inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammation and cancer progression. This inhibition suggests potential use in treating hematologic cancers and autoimmune diseases such as rheumatoid arthritis .

- Neuropharmacology : The compound's ability to interact with neurotransmitter systems may position it as a candidate for developing treatments for neurological disorders. Its structural similarity to known psychoactive compounds allows for exploration in this area .

- Antimicrobial Properties : The thiophene moiety has been associated with antimicrobial activity. Compounds containing thiophene structures have shown effectiveness against various bacterial strains, indicating that 2-(Thiophen-3-yl)cyclopropan-1-amine could be further investigated for its potential as an antimicrobial agent.

Synthetic Routes

Several synthetic methods have been developed to produce 2-(Thiophen-3-yl)cyclopropan-1-amine:

| Synthesis Method | Description | Yield |

|---|---|---|

| Cyclization Reaction | Involves the formation of the cyclopropane ring through intramolecular reactions of thiophene derivatives. | Moderate |

| Nucleophilic Substitution | Utilizes nucleophilic attack on electrophilic centers in precursor compounds containing thiophene. | High |

| Grignard Reaction | Employs Grignard reagents to introduce the amine group after cyclopropanation. | Variable |

These methods vary in terms of yield, selectivity, and environmental impact, necessitating careful consideration when selecting a synthetic pathway.

Case Studies

- Biological Activity Assessment : A study focused on the binding affinity of 2-(Thiophen-3-yl)cyclopropan-1-amine to various biological targets, including enzymes and receptors involved in inflammatory pathways. Techniques such as molecular docking simulations were employed to elucidate its mechanism of action.

- Therapeutic Potential in Autoimmune Diseases : Research has demonstrated that compounds with similar structures exhibit significant effects on TNF-α suppression, highlighting their potential in treating autoimmune conditions like rheumatoid arthritis . Further studies are needed to confirm these effects specifically for 2-(Thiophen-3-yl)cyclopropan-1-amine.

Biochemische Analyse

Biochemical Properties

2-(Thiophen-3-yl)cyclopropan-1-amine plays a significant role in biochemical reactions. It is known to interact with enzymes such as cytochrome P450, which is involved in its metabolism. The compound also interacts with proteins and other biomolecules, potentially acting as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . These interactions suggest that 2-(Thiophen-3-yl)cyclopropan-1-amine may influence neurotransmitter levels and signaling pathways.

Cellular Effects

2-(Thiophen-3-yl)cyclopropan-1-amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may impact the norepinephrine and dopamine signaling pathways, leading to changes in neurotransmitter release and uptake . Additionally, its effects on gene expression could alter the production of proteins involved in these pathways.

Molecular Mechanism

The molecular mechanism of 2-(Thiophen-3-yl)cyclopropan-1-amine involves its binding interactions with biomolecules. It is likely to bind to and inhibit or activate specific enzymes, such as cytochrome P450, which plays a role in its metabolism . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of proteins involved in neurotransmitter signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Thiophen-3-yl)cyclopropan-1-amine change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it may degrade into active metabolites, such as 4-hydroxymethiopropamine and thiophene S-oxides . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes.

Dosage Effects in Animal Models

The effects of 2-(Thiophen-3-yl)cyclopropan-1-amine vary with different dosages in animal models. At lower doses, it may act as a stimulant, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on neurotransmitter levels and signaling pathways becomes more pronounced at certain concentrations.

Metabolic Pathways

2-(Thiophen-3-yl)cyclopropan-1-amine is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which converts it into active metabolites like 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further processed by other enzymes, leading to changes in metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 2-(Thiophen-3-yl)cyclopropan-1-amine within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes . Its localization and accumulation within specific tissues can affect its overall activity and function.

Subcellular Localization

The subcellular localization of 2-(Thiophen-3-yl)cyclopropan-1-amine is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)cyclopropan-1-amine can be achieved through several synthetic routes. One common method involves the cyclopropanation of thiophene derivatives. For instance, the reaction of thiophene with diazomethane in the presence of a catalyst can yield the desired cyclopropane derivative. Another approach involves the use of cyclopropanation reagents such as Simmons-Smith reagents, which can convert alkenes into cyclopropanes under mild conditions .

Industrial Production Methods

Industrial production of 2-(Thiophen-3-yl)cyclopropan-1-amine typically involves large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process, making it suitable for commercial production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Thiophen-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene derivative using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiophene, tetrahydrothiophene.

Substitution: N-alkyl or N-acyl derivatives.

Wirkmechanismus

The mechanism of action of 2-(Thiophen-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in the active site of enzymes, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Thiophen-2-yl)cyclopropan-1-amine

- 2-(Furan-3-yl)cyclopropan-1-amine

- 2-(Pyridin-3-yl)cyclopropan-1-amine

Uniqueness

2-(Thiophen-3-yl)cyclopropan-1-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocyclic analogs. The position of the thiophene ring also influences the compound’s interaction with molecular targets, making it a valuable scaffold for drug discovery and materials science .

Biologische Aktivität

2-(Thiophen-3-yl)cyclopropan-1-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. Its cyclopropane moiety combined with the thiophene ring offers a distinct framework for interaction with biological targets, making it a candidate for drug development. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

The biological activity of 2-(Thiophen-3-yl)cyclopropan-1-amine is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that compounds with similar structures often act as inhibitors or modulators of key biological pathways, including:

- Enzyme Inhibition : Compounds in this class have shown potential as inhibitors of enzymes related to cancer progression and neurodegenerative diseases.

- Receptor Modulation : Interactions with serotonin receptors (5-HT2C) have been documented, suggesting potential applications in mood disorders and appetite regulation .

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the following table:

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Inhibition of LSD1 | Lysine-specific demethylase | 0.005 μM | |

| Selective 5-HT2C Agonism | Serotonin receptor | Potency not specified | |

| Anti-cancer activity | Various cancers | Variable |

Case Studies

Several case studies highlight the effectiveness of 2-(Thiophen-3-yl)cyclopropan-1-amine derivatives in clinical settings:

- Case Study on Cancer Treatment :

- Neuropharmacological Effects :

Discussion

The biological activity of 2-(Thiophen-3-yl)cyclopropan-1-amine suggests that it possesses significant therapeutic potential across various domains, particularly in oncology and neuropharmacology. The compound's ability to selectively target specific receptors and enzymes could lead to the development of novel therapeutics with fewer side effects compared to existing treatments.

Eigenschaften

IUPAC Name |

2-thiophen-3-ylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c8-7-3-6(7)5-1-2-9-4-5/h1-2,4,6-7H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXUPPWQKXDJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.